4-Bromo-1-fluoro-2-nitrobenzene physical properties
4-Bromo-1-fluoro-2-nitrobenzene physical properties
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Bromo-1-fluoro-2-nitrobenzene
Introduction
4-Bromo-1-fluoro-2-nitrobenzene is a trifunctionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups, imparts a distinct reactivity profile that is highly valued by researchers in medicinal chemistry, agrochemicals, and materials science.[1] The presence of three different functional groups on the benzene ring offers multiple sites for chemical modification, making it a versatile building block for constructing elaborate molecular architectures.[1]
This guide provides a comprehensive overview of the core physical properties, spectroscopic data, reactivity, and safe handling of 4-Bromo-1-fluoro-2-nitrobenzene. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this reagent to leverage its full potential in their work.
Chemical Identity and Molecular Structure
Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The following identifiers and structural representations define 4-Bromo-1-fluoro-2-nitrobenzene.
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IUPAC Name: 4-Bromo-1-fluoro-2-nitrobenzene[2]
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Synonyms: 5-Bromo-2-fluoronitrobenzene, 1-Bromo-4-fluoro-3-nitrobenzene[2]
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Chemical Structure Representations:
Physicochemical Properties
The physical properties of 4-Bromo-1-fluoro-2-nitrobenzene are critical for its proper handling, storage, and use in reactions. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Clear yellow to brownish liquid after melting. | [1][3] |
| Melting Point | 18-20 °C (lit.) | [1][3][4] |
| Boiling Point | 240-241 °C (lit.) at 760 mmHg | [3][4] |
| Density | 1.786 - 1.81 g/mL at 25 °C (lit.) | [1][3][4] |
| Refractive Index (n20/D) | 1.575 - 1.580 (lit.) | [3][4][6] |
| Flash Point | ~109.5 °C | |
| Vapor Pressure | ~0.0 mmHg at 25 °C | |
| Solubility | Difficult to mix with water. Soluble in many organic solvents. | [3] |
The low melting point means this compound can exist as either a solid or liquid depending on the ambient temperature, a crucial consideration for storage and transfer. Its high boiling point and low vapor pressure indicate low volatility, which contributes to safer handling under standard laboratory conditions.
Spectroscopic and Analytical Data
Spectroscopic analysis is indispensable for verifying the identity and assessing the purity of 4-Bromo-1-fluoro-2-nitrobenzene.
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Infrared (IR) Spectroscopy: IR spectra are used to confirm the presence of key functional groups. For this molecule, characteristic peaks corresponding to C-NO₂ (nitro), C-F (fluoro), C-Br (bromo), and aromatic C-H and C=C bonds would be expected. Spectral data is available in public databases for comparison.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure. ¹H NMR would show signals for the three aromatic protons, with coupling patterns dictated by their positions relative to each other and the fluorine atom. ¹³C NMR would reveal six distinct signals for the aromatic carbons. ¹⁹F NMR is also a valuable technique for confirming the presence and environment of the fluorine atom.[2]
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Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic pattern. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive M and M+2 isotopic cluster, providing unambiguous confirmation of the compound's identity.
For quality control in a research or manufacturing setting, Gas Chromatography (GC) is typically employed to determine purity. High-purity batches, often specified as ≥98.0% or ≥99%, are essential for achieving predictable outcomes in sensitive downstream applications.[1]
Reactivity and Synthetic Applications
The synthetic utility of 4-Bromo-1-fluoro-2-nitrobenzene stems from the orchestrated reactivity of its functional groups. The potent electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, renders the aromatic ring highly electron-deficient. This electronic profile is the primary driver of its reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. This is the most significant aspect of its chemical behavior. In SNAr reactions, a nucleophile attacks the aromatic ring, displacing one of the leaving groups (in this case, F⁻ or Br⁻).
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Causality of Reactivity: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate is greatly enhanced by strong electron-withdrawing groups, such as the nitro group at the ortho position.
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Regioselectivity: The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack. In 4-bromo-1-fluoro-2-nitrobenzene, the C1 (bearing fluorine) and C4 (bearing bromine) positions are activated. Generally, in SNAr reactions involving nitro-activated halobenzenes, fluorine is a much better leaving group than bromine because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[7] Therefore, nucleophiles will preferentially displace the fluorine atom over the bromine atom. However, some sources also note that the bromine atom can be readily displaced.[3] This suggests that reaction conditions can be tuned to favor substitution at either position, adding to its synthetic versatility.
Other Transformations
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Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[1][3]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative opens up a vast array of subsequent chemical modifications, such as diazotization or acylation.
Experimental Protocol: Synthesis of 4-Bromo-1-fluoro-2-nitrobenzene
A common laboratory-scale synthesis involves the electrophilic bromination of 1-fluoro-2-nitrobenzene. The nitro and fluoro groups direct the incoming electrophile (Br⁺) primarily to the position para to the fluorine atom.
Workflow Diagram
Caption: Synthesis workflow for 4-Bromo-1-fluoro-2-nitrobenzene.
Step-by-Step Methodology
This protocol is based on a general procedure for the bromination of an activated aromatic ring.[8]
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Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, add 1-fluoro-2-nitrobenzene. Cool the vessel in an ice bath.
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Addition of Reagents: Slowly add concentrated sulfuric acid while maintaining the internal temperature. Once the mixture is homogenous, begin the portion-wise addition of N-bromosuccinimide (NBS), ensuring the temperature is maintained at approximately 15°C.
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Experimental Rationale: The reaction is exothermic, and controlling the temperature prevents unwanted side reactions. Sulfuric acid serves as both a solvent and a catalyst to generate the active brominating agent from NBS.
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Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them via Gas Chromatography (GC) until the starting material is consumed.[8]
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Workup - Quenching and Extraction: Once complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.[3][8] This will precipitate the crude product. Extract the product from the aqueous phase using an organic solvent like ethyl acetate.[3][8]
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Experimental Rationale: Quenching with ice water stops the reaction and precipitates the organic product, which has low aqueous solubility. Ethyl acetate is a standard solvent for extracting moderately polar organic compounds.
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Isolation: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude product, often as a brown solid or oil.[3][8]
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Purification: Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether, to obtain the pure 4-Bromo-1-fluoro-2-nitrobenzene.[3][8] Dry the final product under vacuum.
Safety, Handling, and Storage
As with any nitroaromatic compound, 4-Bromo-1-fluoro-2-nitrobenzene must be handled with appropriate care.
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Hazard Classification (GHS): The compound is classified as harmful. Key hazard statements include:
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Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1] Recommended storage temperatures are often between 0-8 °C.[1]
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First Aid:
Conclusion
4-Bromo-1-fluoro-2-nitrobenzene is a strategically important chemical intermediate whose value lies in the distinct and complementary reactivity of its three functional groups. Its electron-deficient aromatic core makes it an excellent substrate for nucleophilic aromatic substitution, while the bromo and nitro groups provide orthogonal sites for cross-coupling and reduction, respectively. A thorough understanding of its physicochemical properties, reactivity profile, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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4-Bromo-1-fluoro-2-nitrobenzene, 98%. (n.d.). Fisher Scientific. Retrieved from [Link]
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4-Bromo-1-fluoro-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
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4-Bromo-2-fluoro-1-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
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GHS 11 (Rev.11) SDS Word Download CAS: 364-73-8 Name: 4-Bromo-1-fluoro-2-nitrobenzene. (n.d.). XiXisys. Retrieved from [Link]
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4-BROMO-2-FLUORO-1-NITROBENZENE. (n.d.). SpectraBase. Retrieved from [Link]
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1-Bromo-4-fluoro-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
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China 4-Bromo-1-Fluoro-2-nitrobenzene 364-73-8. (n.d.). Chinachemnet. Retrieved from [Link]
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4-BROMO-2-FLUORO-1-NITROBENZENE - [13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene... (2020, August 29). YouTube. Retrieved from [Link]
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Aryl Halide (Activated)
Meisenheimer Complex
(Resonance-Stabilized)
Product


